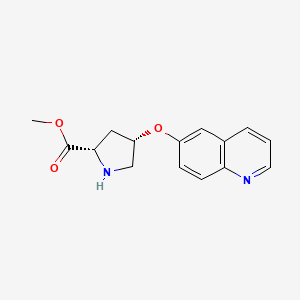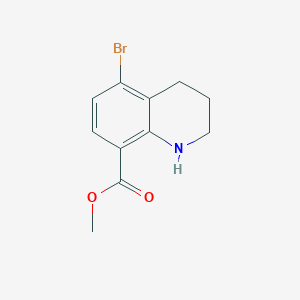
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a benzyl group at the second position, a chlorine atom at the sixth position, and a dihydroisoquinolinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form a tetrahydroisoquinoline intermediate. This intermediate can then be chlorinated and oxidized to yield the desired compound.
-
Pictet-Spengler Reaction
Reactants: Aromatic aldehyde, amine
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid
Intermediate: Tetrahydroisoquinoline
-
Chlorination
Reactants: Tetrahydroisoquinoline intermediate, chlorine source (e.g., thionyl chloride)
Conditions: Room temperature or slightly elevated temperatures
-
Oxidation
Reactants: Chlorinated intermediate, oxidizing agent (e.g., potassium permanganate)
Conditions: Basic medium, typically using sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Basic or acidic medium
Products: Oxidized derivatives, such as quinolinones
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Products: Reduced derivatives, such as tetrahydroisoquinolines
-
Substitution
Reagents: Nucleophiles (e.g., amines, thiols)
Products: Substituted isoquinolines
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Conditions: Basic or acidic medium, room temperature or slightly elevated temperatures
Wissenschaftliche Forschungsanwendungen
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one has several scientific research applications, including:
-
Chemistry
- Used as a building block for the synthesis of more complex isoquinoline derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies.
-
Biology
- Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
- Used in the development of bioactive molecules and pharmaceuticals.
-
Medicine
- Explored for its potential therapeutic applications, including as a lead compound for drug development.
- Studied for its interactions with biological targets and pathways.
-
Industry
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
- Applied in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Enzymes
- Inhibiting or activating specific enzymes involved in metabolic pathways.
- Modulating enzyme activity to achieve desired biological effects.
-
Interacting with Receptors
- Binding to cellular receptors and influencing signal transduction pathways.
- Altering receptor activity to produce therapeutic effects.
-
Modulating Gene Expression
- Affecting the expression of genes involved in various biological processes.
- Regulating gene expression to achieve specific outcomes.
Vergleich Mit ähnlichen Verbindungen
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one can be compared with other similar compounds, such as:
-
2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one
- Lacks the chlorine atom at the sixth position.
- May exhibit different chemical and biological properties.
-
6-Chloro-2,3-dihydroisoquinolin-4(1H)-one
- Lacks the benzyl group at the second position.
- May have distinct reactivity and applications.
-
2-Benzyl-6-chloroisoquinoline
- Lacks the dihydroisoquinolinone core.
- May possess unique chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
89097-79-0 |
|---|---|
Molekularformel |
C16H14ClNO |
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
2-benzyl-6-chloro-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C16H14ClNO/c17-14-7-6-13-10-18(11-16(19)15(13)8-14)9-12-4-2-1-3-5-12/h1-8H,9-11H2 |
InChI-Schlüssel |
ROWPRXGFODHMBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2)Cl)C(=O)CN1CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11848475.png)

![Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate](/img/structure/B11848484.png)

![3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11848504.png)

![(3S)-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxylic acid](/img/structure/B11848519.png)

![Methyl 2-fluoro-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B11848525.png)


![3-Iodo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B11848542.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)-](/img/structure/B11848545.png)
